molecular formula C12H12O4 B13774949 Ethyl 1,5-benzodioxepin-2-carboxylate

Ethyl 1,5-benzodioxepin-2-carboxylate

Cat. No.: B13774949
M. Wt: 220.22 g/mol
InChI Key: RKOZHBFJOJLHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,5-benzodioxepin-2-carboxylate is a chemical compound with the molecular formula C12H14O4 It is a member of the benzodioxepin family, which is characterized by a benzene ring fused to a dioxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,5-benzodioxepin-2-carboxylate typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-benzodioxepin-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1,5-benzodioxepin-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1,5-benzodioxepin-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,5-benzodioxepin-2-carboxylate is unique due to its specific combination of a benzodioxepin ring with an ethyl ester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 2H-1,5-benzodioxepine-4-carboxylate

InChI

InChI=1S/C12H12O4/c1-2-14-12(13)11-7-8-15-9-5-3-4-6-10(9)16-11/h3-7H,2,8H2,1H3

InChI Key

RKOZHBFJOJLHHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CCOC2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.